molecular formula C30H33F3N4O4 B12825384 9-(2-((2-Aminoethyl)carbamoyl)phenyl)-3,6-bis(ethylamino)-2,7-dimethylxanthylium trifluoroacetate

9-(2-((2-Aminoethyl)carbamoyl)phenyl)-3,6-bis(ethylamino)-2,7-dimethylxanthylium trifluoroacetate

Cat. No.: B12825384
M. Wt: 570.6 g/mol
InChI Key: DWVLSLDLZPRSDW-UHFFFAOYSA-N
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Description

9-(2-((2-Aminoethyl)carbamoyl)phenyl)-3,6-bis(ethylamino)-2,7-dimethylxanthylium trifluoroacetate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple functional groups that contribute to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(2-((2-Aminoethyl)carbamoyl)phenyl)-3,6-bis(ethylamino)-2,7-dimethylxanthylium trifluoroacetate typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of the xanthylium core, followed by the introduction of the aminoethyl and carbamoyl groups. Common reagents used in these reactions include ethylamine, dimethylxanthine, and trifluoroacetic acid. The reaction conditions may vary, but they generally involve controlled temperatures and the use of catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

9-(2-((2-Aminoethyl)carbamoyl)phenyl)-3,6-bis(ethylamino)-2,7-dimethylxanthylium trifluoroacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions vary depending on the desired reaction, but they often involve controlled temperatures, pH levels, and the use of solvents to dissolve the reactants .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives with different functional groups .

Scientific Research Applications

9-(2-((2-Aminoethyl)carbamoyl)phenyl)-3,6-bis(ethylamino)-2,7-dimethylxanthylium trifluoroacetate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Employed in biochemical assays and as a probe for studying biological processes.

    Medicine: Investigated for its potential therapeutic properties, including its use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 9-(2-((2-Aminoethyl)carbamoyl)phenyl)-3,6-bis(ethylamino)-2,7-dimethylxanthylium trifluoroacetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 9-(2-((2-Aminoethyl)carbamoyl)phenyl)-3,6-bis(methylamino)-2,7-dimethylxanthylium trifluoroacetate
  • 9-(2-((2-Aminoethyl)carbamoyl)phenyl)-3,6-bis(propylamino)-2,7-dimethylxanthylium trifluoroacetate

Uniqueness

The uniqueness of 9-(2-((2-Aminoethyl)carbamoyl)phenyl)-3,6-bis(ethylamino)-2,7-dimethylxanthylium trifluoroacetate lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications .

Properties

Molecular Formula

C30H33F3N4O4

Molecular Weight

570.6 g/mol

IUPAC Name

[9-[2-(2-aminoethylcarbamoyl)phenyl]-6-(ethylamino)-2,7-dimethylxanthen-3-ylidene]-ethylazanium;2,2,2-trifluoroacetate

InChI

InChI=1S/C28H32N4O2.C2HF3O2/c1-5-30-23-15-25-21(13-17(23)3)27(19-9-7-8-10-20(19)28(33)32-12-11-29)22-14-18(4)24(31-6-2)16-26(22)34-25;3-2(4,5)1(6)7/h7-10,13-16,30H,5-6,11-12,29H2,1-4H3,(H,32,33);(H,6,7)

InChI Key

DWVLSLDLZPRSDW-UHFFFAOYSA-N

Canonical SMILES

CCNC1=CC2=C(C=C1C)C(=C3C=C(C(=[NH+]CC)C=C3O2)C)C4=CC=CC=C4C(=O)NCCN.C(=O)(C(F)(F)F)[O-]

Origin of Product

United States

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